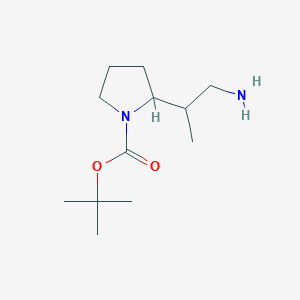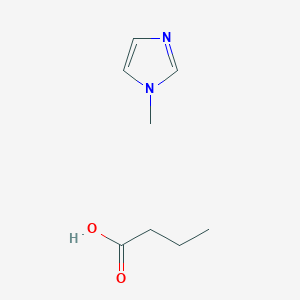
1-Methyl-1H-imidazole butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-imidazole butyrate is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methyl group attached to the nitrogen atom of the imidazole ring and a butyrate ester group. It is a colorless liquid with a distinct odor and is used in various chemical and industrial applications.
Preparation Methods
The synthesis of 1-Methyl-1H-imidazole butyrate can be achieved through several methods:
-
Synthetic Routes
Methylation of Imidazole: One common method involves the methylation of imidazole using methyl iodide in the presence of a base such as sodium hydroxide.
Esterification: The methylated imidazole can then be esterified with butyric acid in the presence of a catalyst such as sulfuric acid to form this compound.
-
Industrial Production Methods
Acid-Catalyzed Methylation: Industrially, the compound can be produced by acid-catalyzed methylation of imidazole using methanol.
Radziszewski Reaction: Another industrial method involves the Radziszewski reaction, which uses glyoxal, formaldehyde, ammonia, and methylamine to produce the desired compound.
Chemical Reactions Analysis
Scientific Research Applications
1-Methyl-1H-imidazole butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: The compound is used as a solvent and a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazole butyrate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-Methyl-1H-imidazole butyrate can be compared with other similar compounds such as:
1-Methylimidazole: This compound lacks the butyrate ester group and is primarily used as a solvent and a base in organic synthesis.
Butyric Acid Esters: These compounds share the butyrate ester group but differ in their core structures.
Properties
CAS No. |
918791-61-4 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
butanoic acid;1-methylimidazole |
InChI |
InChI=1S/C4H6N2.C4H8O2/c1-6-3-2-5-4-6;1-2-3-4(5)6/h2-4H,1H3;2-3H2,1H3,(H,5,6) |
InChI Key |
FYYFLRFFYBVLRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)O.CN1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2,4-dioxo-5-((2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)carbamoyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B12944659.png)

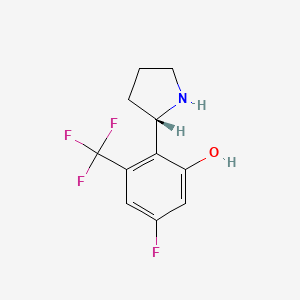
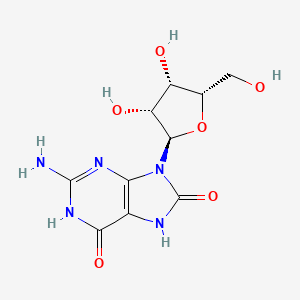
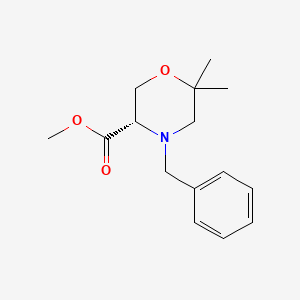
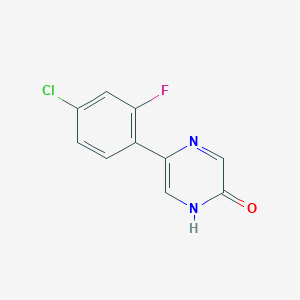
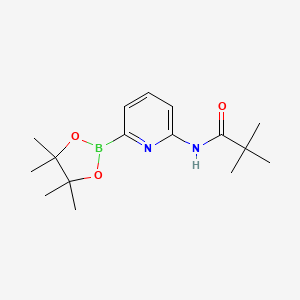
![Benzyl 3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12944700.png)
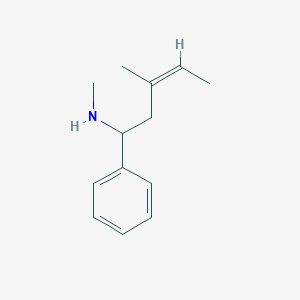
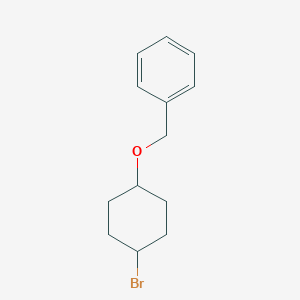
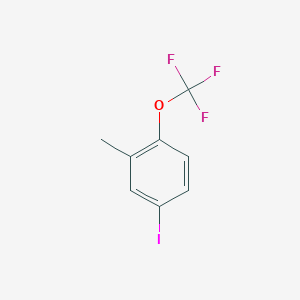
![N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12944722.png)
![Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12944728.png)
